molecular formula C16H16N2O2S B10840711 2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine

2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine

Cat. No.: B10840711
M. Wt: 300.4 g/mol
InChI Key: AIHYRVVMMSIZRM-UHFFFAOYSA-N
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Description

2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylenediamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted ethanamine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin.

Uniqueness

2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine is unique due to the presence of the phenylsulfonyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]ethanamine

InChI

InChI=1S/C16H16N2O2S/c17-10-11-18-12-16(14-8-4-5-9-15(14)18)21(19,20)13-6-2-1-3-7-13/h1-9,12H,10-11,17H2

InChI Key

AIHYRVVMMSIZRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CCN

Origin of Product

United States

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